

# 3-Benzyloxy-4-fluorophenylboronic acid chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Benzyloxy-4-fluorophenylboronic acid

Cat. No.: B1437058

[Get Quote](#)

An In-depth Technical Guide to **3-Benzyloxy-4-fluorophenylboronic Acid**: Properties, Applications, and Experimental Protocols

## Executive Summary

**3-Benzyloxy-4-fluorophenylboronic acid** (CAS No. 957034-74-1) is a specialized arylboronic acid that has emerged as a critical building block in modern organic synthesis.<sup>[1][2][3]</sup> Its unique trifunctional structure—a reactive boronic acid group, a metabolically robust fluorine atom, and a versatile benzyloxy protecting group—positions it as a high-value intermediate for the synthesis of complex molecules. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its chemical properties, stability, and core applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices and provide robust, self-validating protocols to empower scientists in their research endeavors.

## Introduction: The Strategic Advantage of Fluorinated Boronic Acids

Organoboron compounds, particularly boronic acids, are mainstays in synthetic chemistry due to their remarkable versatility, general stability, and relatively low toxicity.<sup>[4][5]</sup> Their prominence was solidified with the advent of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.<sup>[4]</sup>

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine substitution can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.<sup>[4]</sup> **3-Benzyloxy-4-fluorophenylboronic acid** capitalizes on these advantages, offering a pre-functionalized scaffold to introduce a fluorinated phenyl ring into target structures, making it an invaluable tool in the synthesis of novel therapeutics and advanced materials.<sup>[6][7]</sup>

## Core Chemical and Physical Properties

The utility of any reagent begins with a thorough understanding of its fundamental properties. **3-Benzyloxy-4-fluorophenylboronic acid** is typically supplied as a solid and possesses the key characteristics summarized below.<sup>[8]</sup>

Property	Value	Source(s)
CAS Number	957034-74-1	<sup>[1][2]</sup>
Molecular Formula	C <sub>13</sub> H <sub>12</sub> BFO <sub>3</sub>	<sup>[1][9]</sup>
Molecular Weight	246.04 g/mol	<sup>[1][9]</sup>
Appearance	White to cream solid/powder	<sup>[8]</sup>
Solubility	Soluble in methanol; low water solubility implied	<sup>[8][10]</sup>
Storage	Store in a dry, cool, well-ventilated place	<sup>[1][8][11]</sup>

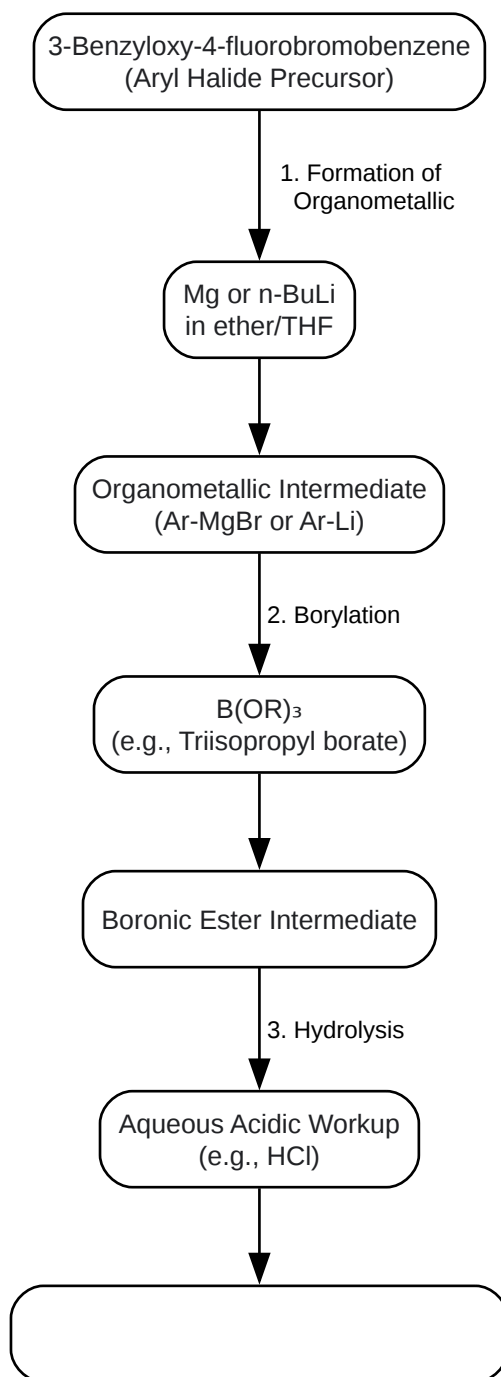
Note: Specific quantitative data such as melting point and pKa are not consistently reported for this specific isomer. Researchers should perform their own characterization or consult the supplier's certificate of analysis.

## Synthesis and Spectroscopic Characterization

### General Synthetic Pathway

Arylboronic acids are commonly synthesized via the reaction of an organometallic intermediate (such as a Grignard or organolithium reagent) with a trialkyl borate, followed by aqueous acidic

workup. This reliable method allows for the conversion of an aryl halide into the corresponding boronic acid.



[Click to download full resolution via product page](#)

*General synthetic workflow for arylboronic acids.*

## Spectroscopic Profile: A Self-Validating System

Confirmation of the structure is paramount. The following spectroscopic signatures are expected for **3-Benzyloxy-4-fluorophenylboronic acid** and serve to validate a successful synthesis:

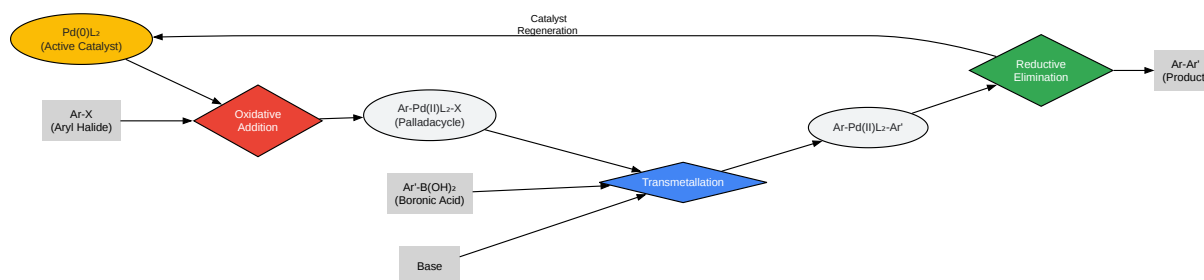
- $^1\text{H}$  NMR: The spectrum should show distinct signals for the aromatic protons on both the phenylboronic acid ring and the benzyl group. The benzylic  $\text{CH}_2$  protons will appear as a characteristic singlet around 5.0-5.2 ppm. The two hydroxyl protons on the boronic acid group often appear as a broad singlet, which may be exchangeable with  $\text{D}_2\text{O}$ .
- $^{13}\text{C}$  NMR: The spectrum will display signals for all 13 unique carbon atoms. The carbon atom attached to the boron will have a characteristic chemical shift. The presence of the fluorine atom will result in C-F coupling, which can be observed as doublets for the carbons on the fluorinated ring.
- $^{19}\text{F}$  NMR: A single resonance is expected, confirming the presence of the fluorine atom.
- Mass Spectrometry: The molecular ion peak corresponding to the calculated exact mass ( $\text{C}_{13}\text{H}_{12}\text{BFO}_3$ ) should be observed.

## The Suzuki-Miyaura Cross-Coupling Reaction: A Practical Workflow

The primary application of **3-Benzyloxy-4-fluorophenylboronic acid** is its participation in the Suzuki-Miyaura reaction to form biaryl structures.

### Mechanistic Overview

The reaction proceeds through a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.



[Click to download full resolution via product page](#)

*Simplified Suzuki-Miyaura catalytic cycle.*

## Causality Behind Experimental Choices

- **Catalyst:** Palladium complexes are used due to their unique ability to cycle between Pd(0) and Pd(II) oxidation states, which is essential for the oxidative addition and reductive elimination steps. Phosphine ligands (e.g., PPh<sub>3</sub>, P(t-Bu)<sub>3</sub>) are often employed to stabilize the palladium center and modulate its reactivity.
- **Base:** This is arguably the most critical component after the catalyst. The boronic acid is not nucleophilic enough to undergo transmetalation directly. A base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>) is required to activate the boronic acid by forming a more nucleophilic boronate species (-B(OH)<sub>3</sub><sup>-</sup>), which readily transfers its organic group to the palladium center.<sup>[12]</sup> The choice of base can dramatically affect reaction rate and yield.
- **Solvent:** A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is common. The organic solvent solubilizes the aryl halide and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.

## Detailed Experimental Protocol: A General Guideline

This protocol provides a robust starting point for a Suzuki-Miyaura coupling. It should be optimized for specific substrates.

- **Reaction Setup:** To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), **3-Benzyloxy-4-fluorophenylboronic acid** (1.2 mmol, 1.2 equiv), and the palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 0.03 mmol, 3 mol%).
- **Reagent Addition:** Add the base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2.0 mmol, 2.0 equiv).
- **Solvent Addition:** Add the degassed solvent system (e.g., Dioxane/H<sub>2</sub>O, 4:1 ratio, 5 mL).
- **Reaction:** Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. The disappearance of the limiting starting material signals completion.
- **Workup:** Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

## Stability, Handling, and Safety

Proper handling is essential for both safety and experimental success. **3-Benzyloxy-4-fluorophenylboronic acid** is stable under normal storage conditions but requires careful handling due to its hazard profile.<sup>[1][8]</sup>

- **Storage:** Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials.<sup>[1][11]</sup>
- **Handling:** Use only in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.<sup>[1][11]</sup> Avoid creating dust, as inhalation may cause respiratory irritation.<sup>[1]</sup>

Hazard Information	Details	Source(s)
Pictogram	GHS07 (Exclamation Mark)	[1][13]
Signal Word	Warning	[1][13][14]
Hazard Statements	H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[1][8][11]
Precautionary Statements	P261: Avoid breathing dust P280: Wear protective gloves/eye protection P302+P352: IF ON SKIN: Wash with plenty of soap and water P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[1][8]

## Conclusion

**3-Benzyloxy-4-fluorophenylboronic acid** is more than just a chemical reagent; it is a strategic tool for molecular construction. Its well-defined structure allows for the precise installation of a fluorinated phenyl moiety, a critical step in the synthesis of many modern pharmaceutical agents and functional materials. By understanding its core properties, the mechanism of its primary application in Suzuki-Miyaura coupling, and the rationale behind protocol design, researchers can effectively leverage this compound to accelerate their discovery and development programs.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. synquestlabs.com [synquestlabs.com]
- 2. 957034-74-1|3-Benzyloxy-4-fluorophenylboronic acid|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 7. nbinno.com [nbinno.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 4-(Benzyloxy)-3-fluorophenylboronic acid | 133057-83-7 [m.chemicalbook.com]
- 11. fishersci.pt [fishersci.pt]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. 4-Benzyloxy-3-fluorophenylboronic acid | 133057-83-7 [sigmaaldrich.com]
- 14. 4-Benzyloxy-3-fluorophenylboronic acid | 133057-83-7 [sigmaaldrich.com]
- To cite this document: BenchChem. [3-Benzyloxy-4-fluorophenylboronic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1437058#3-benzyloxy-4-fluorophenylboronic-acid-chemical-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)